L-Selenocystine is a unique amino acid that incorporates the essential trace element selenium into its structure. Unlike the standard 20 amino acids that make up proteins, L-selenocystine is encoded by a specific UGA codon (normally a stop codon) in the presence of a selenocysteine insertion sequence (SECIS) element in mRNA []. This specific incorporation process allows L-selenocystine to play vital roles in various biological functions, making it an intriguing target for scientific research.
L-Selenocystine is a key component of selenoproteins, a family of enzymes that contain selenium. These enzymes, including glutathione peroxidases and thioredoxin reductases, play a crucial role in the body's antioxidant defense system []. They help eliminate harmful reactive oxygen species (ROS) that can damage cells and contribute to various diseases. Research suggests that L-selenocystine supplementation may enhance the activity of these selenoproteins, potentially offering protection against oxidative stress-related conditions [, ].
Selenium deficiency is a global health concern associated with impaired thyroid function, weakened immunity, and increased risk of certain cancers []. L-selenocystine serves as a valuable tool in research investigating the effects of selenium deficiency. Studies utilize L-selenocystine supplementation to assess its ability to restore selenoprotein activity and mitigate the consequences of selenium deficiency []. This research helps us understand the importance of maintaining adequate selenium levels for optimal health.
L-Selenocystine is a naturally occurring compound and a derivative of the amino acid selenocysteine, which incorporates selenium in place of sulfur. It is classified as a diselenide compound, consisting of two selenocysteine units linked by a disulfide bond. This compound plays a crucial role in various biological systems, particularly in the context of selenoproteins, which are proteins that contain selenocysteine residues. L-Selenocystine is notable for its antioxidant properties and its involvement in redox reactions within cells.
L-selenocystine's primary mechanism of action likely involves its role as a precursor to Sec during selenoprotein biosynthesis []. However, recent research suggests it might have additional functions:
These reactions highlight the compound's reactivity and its potential applications in biochemical contexts.
L-Selenocystine exhibits significant biological activities, particularly as an antioxidant. Its biological roles include:
Several methods have been developed for synthesizing L-Selenocystine:
These methods allow for the production of L-Selenocystine for both research and therapeutic applications.
Research on L-Selenocystine has revealed insights into its interactions with other biomolecules:
These interactions underscore its importance in cellular physiology and potential therapeutic applications.
L-Selenocystine is often compared with other selenium-containing compounds. Here are some similar compounds along with their unique characteristics:
Compound | Structure | Unique Features |
---|---|---|
Selenocysteine | C3H6NO2Se | Directly incorporated into proteins; reactive selenol group. |
Selenomethionine | C5H11NO2Se | A methylated form of methionine; less reactive than selenocysteine. |
Selenodiglutathione | C10H16N2O6Se | Involves glutathione; important for detoxification processes. |
Selenite | H2SeO3 | An inorganic form; used as a selenium supplement but less biologically active than organic forms. |
L-Selenocystine is unique due to its dual selenol groups, which enhance its antioxidant capacity compared to other selenium compounds. Its ability to form disulfide bonds also differentiates it from simpler selenium-containing amino acids.
L-Selenocystine, the dimeric oxidized form of selenocysteine, was first identified in the mid-20th century alongside investigations into selenium’s biochemical roles. While selenocysteine itself was discovered in 1974 by Thressa Stadtman during studies of glycine reductase in Clostridium sticklandii, L-selenocystine emerged as a stable derivative critical for understanding selenium’s redox chemistry. Early work by Schwarz and Foltz in 1957 demonstrated selenium’s essentiality in preventing liver necrosis, indirectly highlighting compounds like L-selenocystine as metabolic intermediates.
Structurally, L-selenocystine (C₆H₁₂N₂O₄Se₂) features two selenocysteine residues linked by a diselenide (-Se-Se-) bond. Its characterization was advanced through X-ray crystallography and nuclear magnetic resonance (NMR) studies, revealing a bond length of 2.34 Å for the Se-Se linkage—longer than the 2.08 Å S-S bond in cystine. This structural difference underpins its distinct redox properties compared to sulfur analogs.
Table 1: Key physicochemical properties of L-selenocystine
Property | Value | Source |
---|---|---|
Molecular formula | C₆H₁₂N₂O₄Se₂ | |
Molecular weight | 334.09 g/mol | |
Melting point | 224.5–229.5°C | |
pKa (selenol group) | 5.43 | |
Redox potential (E°') | −215 mV (vs. standard hydrogen) |
L-Selenocystine occupies a niche in selenium metabolism as both a storage form of selenocysteine and a participant in redox cycles. Unlike free selenocysteine, which is highly reactive and prone to oxidation, L-selenocystine’s diselenide bond confers stability, making it a reservoir for selenium in biological systems. It is enzymatically reduced to selenocysteine by thioredoxin reductase and glutathione via thiol-diselenide exchange reactions.
The compound’s redox activity is central to selenoproteins such as glutathione peroxidases (GPx) and thioredoxin reductases (TrxR), which mitigate oxidative stress. For example, in GPx, the selenocysteine residue cycles between selenol (-SeH) and selenenic acid (-SeOH) states, with L-selenocystine serving as an intermediate during enzyme regeneration.
Table 2: Comparative redox properties of cysteine/cystine vs. selenocysteine/selenocystine
Property | Cysteine/Cystine | Selenocysteine/Selenocystine |
---|---|---|
Bond energy (X-X) | 251 kJ/mol (S-S) | 172 kJ/mol (Se-Se) |
Reduction potential | −190 mV (cystine) | −215 mV (selenocystine) |
Nucleophilicity | Moderate (thiolate) | High (selenolate) |
L-Selenocystine is intrinsically linked to selenocysteine (Sec), the 21st genetically encoded amino acid. Sec is incorporated into selenoproteins via a unique translation mechanism where the UGA stop codon is recoded in the presence of a selenocysteine insertion sequence (SECIS). L-Selenocystine forms when two Sec residues oxidize, a reaction catalyzed by reactive oxygen species (ROS) or enzymatic processes.
The biosynthesis of Sec—and by extension L-selenocystine—involves a conserved pathway:
Figure 1: Interconversion between selenocysteine and L-selenocystine
$$
\text{2 Sec} \underset{\text{Reduction}}{\overset{\text{Oxidation}}{\rightleftharpoons}} \text{L-Selenocystine} + 2 \text{H}^+ + 2 \text{e}^-
$$
This redox interplay is critical for maintaining cellular homeostasis. For instance, in thioredoxin reductase, the Sec-containing active site cycles between selenol and selenenylsulfide states, with L-selenocystine-like intermediates facilitating electron transfer.
L-Selenocystine is synthesized non-enzymatically via air oxidation of selenocysteine or enzymatically through selenocysteine lyase, which decomposes Sec into alanine and selenide. Industrial synthesis routes, such as those described by Johansson et al., involve four-step processes starting from methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropionate.
The unique properties of L-selenocystine have enabled biotechnological applications:
Mass spectrometry represents one of the most powerful analytical techniques for the characterization and identification of L-selenocystine in various matrices. The compound exhibits distinctive mass spectrometric properties that enable its reliable detection and quantification in complex biological systems [1] [2].
Fundamental Mass Spectrometric Properties
L-selenocystine possesses a monoisotopic molecular weight of 335.912749 Da with the molecular formula C₆H₁₂N₂O₄Se₂ [3]. In positive ion mode electrospray ionization mass spectrometry, the compound produces a prominent molecular ion peak at m/z 337.15, which serves as the primary identification marker for this selenoamino acid [2] [4]. This mass-to-charge ratio corresponds to the protonated molecular ion [M+H]⁺ and represents the most abundant ion in the mass spectrum under standard analytical conditions.
Fragmentation Patterns and Structural Elucidation
Tandem mass spectrometry studies have revealed characteristic fragmentation pathways for L-selenocystine that provide valuable structural information [5]. The compound undergoes specific fragmentation patterns under collision-induced dissociation conditions, typically employing collision energies between 20-40 eV [6] [7]. These fragmentation studies demonstrate that L-selenocystine produces multiple product ions that can be utilized for structural confirmation and differentiation from related selenium compounds.
The fragmentation behavior is particularly important for distinguishing L-selenocystine from other selenoamino acids such as selenomethionine and selenocysteine derivatives. Mass spectrometric analysis has shown that electrospray ionization in positive mode provides superior sensitivity compared to negative ionization mode, making it the preferred approach for analytical applications [5].
Detection Limits and Analytical Performance
Liquid chromatography coupled with electrospray mass spectrometry (LC-ES-MS) methods have achieved detection limits of 0.99 mg L⁻¹ for L-selenocystine in biological samples [2]. These detection capabilities enable the analysis of selenocystine in various matrices, including water samples, biological fluids, and tissue extracts. The precision of the analytical method has been demonstrated to be better than 5% relative standard deviation, indicating excellent reproducibility for quantitative applications [4].
Chromatographic Separation and Analysis
High-performance liquid chromatography coupled with mass spectrometry has proven highly effective for selenocystine analysis. Separation has been achieved using various chromatographic systems, including C₁₈ columns with gradient elution employing methanol-water mixtures containing acetic acid [2]. The chromatographic conditions typically utilize flow rates of 200 μL min⁻¹ with isocratic separation conditions that provide baseline resolution from other selenium species [2].
Nuclear magnetic resonance spectroscopy provides detailed structural information about L-selenocystine, particularly through ⁷⁷Se NMR measurements that exploit the magnetic properties of the selenium nuclei [8] [9].
⁷⁷Se Nuclear Magnetic Resonance Characteristics
Chemical Shift Tensor Analysis
Comprehensive solid-state ⁷⁷Se NMR studies have provided the first experimental determination of the chemical shift tensor for L-selenocystine [8] [12]. The principal components of the chemical shift tensor have been measured as δ₁₁ = 482.5 ppm, δ₂₂ = 350.5 ppm, and δ₃₃ = -119.0 ppm [8]. These values yield an isotropic chemical shift of 238.1 ppm and a span (Ω) of 601.5 ppm with a skew parameter (κ) of 0.56 [8] [9].
The large span of over 600 ppm indicates significant anisotropy in the selenium chemical shielding, which reflects the electronic environment around the selenium atoms in the diselenide bridge. This anisotropy is consistent with the chemical shift behavior observed in other diselenide-containing compounds [13].
Conformational Sensitivity of ⁷⁷Se Chemical Shifts
Quantum chemical calculations have demonstrated that the ⁷⁷Se chemical shift is extremely sensitive to conformational changes, particularly the C-Se-Se-C dihedral angle [8] [9]. The chemical shift can vary by approximately 600 ppm across the full range of dihedral angles from -180° to +180° [12]. This conformational sensitivity suggests that ⁷⁷Se NMR can serve as a powerful tool for studying protein structures containing selenocystine residues.
Around the minimum energy structure with a C-Se-Se-C dihedral angle of approximately -90°, the energy costs to alter the dihedral angle within the range of -120° to -60° are within only 2.5 kcal/mol [9]. This relatively low energy barrier enables conformational flexibility that could be important in protein environments.
¹H NMR Spectroscopic Features
Proton NMR spectroscopy of L-selenocystine reveals multiple signals corresponding to the various proton environments in the molecule [14] [15]. The compound exhibits characteristic patterns in ¹H NMR spectra that reflect the amino acid backbone structure and the unique selenocystine side chain. Predicted ¹H NMR spectra in deuterium oxide show distinct chemical shift patterns that can be used for structural identification [14].
Temperature Dependence and Dynamic Properties
Variable temperature ⁷⁷Se NMR studies have revealed minimal changes in the chemical shift tensor components over the temperature range of 210-340 K [9]. The isotropic chemical shift shows a small temperature gradient of approximately 0.067 ppm/K, indicating relatively stable conformational properties across physiologically relevant temperatures [8]. This temperature stability suggests that the structural integrity of L-selenocystine is maintained under various thermal conditions.
X-ray crystallography has provided detailed structural information about L-selenocystine, particularly through studies of its dihydrochloride salt form, which represents the first small molecule crystal structure of this biologically important selenium compound [16] [17].
Crystal Structure Determination
The crystal structure of seleno-L-cystine dihydrochloride has been determined at high resolution, revealing important structural features of the diselenide bridge and molecular packing [16] [18]. The compound crystallizes in the monoclinic crystal system with space group C2 [16]. The unit cell parameters have been precisely determined as: a = 18.8045(16) Å, b = 5.2529(4) Å, c = 7.2719(6) Å, with β = 102.219(1)° [16] [17].
Molecular Geometry and Bond Parameters
The crystal structure reveals that the Se-Se bond length in L-selenocystine ranges from 2.32 to 2.33 Å [8] [16], which is consistent with typical diselenide bond lengths observed in the Cambridge Structural Database with a mean of 2.36 Å and median of 2.34 Å [9]. This bond length is characteristic of selenium-selenium single bonds and confirms the dimeric nature of the compound formed through oxidation of two selenocysteine residues.
The diselenide bridge adopts a helical conformation characterized by having gauche C-C-Se-Se, C-Se-Se-C, and Se-Se-C-C torsion angles of the same sign, typically between -81° and -89° [16] [17]. This helical arrangement is similar to that observed in the corresponding sulfur analogue, L-cystine dihydrochloride, indicating structural conservation between selenium and sulfur-containing amino acid dimers.
Crystal Packing and Intermolecular Interactions
The crystal packing reveals molecules stacked along the 5.2529(4) Å monoclinic axis [16]. The structure is isotypic with L-cystine dihydrochloride, meaning both compounds adopt essentially identical crystal packing arrangements despite the replacement of sulfur with selenium [17] [18]. This isotypism demonstrates the structural similarity between selenocystine and cystine while highlighting the larger atomic radius of selenium compared to sulfur.
Strong hydrogen bonding interactions dominate the crystal structure, with all N-H and O-H donors forming hydrogen bonds with chloride anions as acceptors [16]. The geometric parameters of these hydrogen bonds are nearly identical to those observed in the sulfur analogue, indicating that the selenium substitution does not significantly perturb the hydrogen bonding network.
Density and Physical Properties
The crystal density of seleno-L-cystine dihydrochloride is 1.925 Mg m⁻³ [16], which is higher than that of the corresponding sulfur compound due to the greater atomic mass of selenium. The crystals diffract X-rays to a resolution of approximately 3.2 Å for the dihydrochloride salt [16], providing sufficient detail for accurate structural determination.
Structural Comparison with Protein Environments
The detection and quantification of L-selenocystine in biological matrices requires sophisticated analytical approaches due to its low concentrations, chemical instability, and the complexity of biological samples [21] [22].
High-Performance Liquid Chromatography Coupled with Inductively Coupled Plasma Mass Spectrometry
HPLC-ICP-MS represents one of the most sensitive and selective methods for selenocystine determination in biological systems [4] [23]. This technique combines the separation power of liquid chromatography with the element-specific detection capabilities of inductively coupled plasma mass spectrometry. Detection limits as low as 2.0 μg L⁻¹ have been achieved for selenocystine in water samples, with precision better than 5% relative standard deviation [4] [23].
The method typically employs a Spherisorb 5 ODS-AMINO column with a concentration gradient from 3.5 to 7.0 mmol L⁻¹ phosphate buffer at pH 6.0 as the mobile phase [4]. Flow rates of 1.0 mL min⁻¹ provide optimal separation of selenocystine from other selenium species including selenomethionine, selenite, and selenate [23].
Capillary High-Performance Liquid Chromatography with ICP-MS Detection
Advanced capillary HPLC-ICP-MS methods have achieved remarkable sensitivity for selenoamino acid determination in human serum [22]. Using species-specific isotope dilution analysis principles, detection limits as low as 0.5 ng g⁻¹ have been reported for selenocystine in biological matrices [22]. This approach requires derivatization of selenocysteine residues with iodoacetamide to prevent degradation during sample processing.
The method involves enzymatic digestion with lipase and protease mixtures, followed by size exclusion liquid chromatography for selenoamino acid isolation [22]. Isotope-specific determination of ⁷⁷Se and ⁸⁰Se enables accurate quantification through isotope dilution methodology, providing excellent precision with less than 5% relative standard deviation [22].
Fluorescent Probe Detection Methods
Novel fluorescent probe technologies have emerged as powerful tools for selenocystine detection in living biological systems [21] [24]. The Sel-green fluorescent probe demonstrates remarkable selectivity for selenols and can discriminate selenocystine from other biological species, particularly thiols, under physiological conditions [21]. This probe achieves detection limits as low as 62 nM with a wide linear range from 0.2 to 80 μM [24].
The probe features a large Stokes shift of 146 nm and provides rapid, highly selective detection with obvious colorimetric and near-infrared fluorescent responses [24]. This technology enables real-time monitoring of selenocystine in living cells, providing insights into cellular selenium metabolism and selenoprotein function [21].
Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry
UPLC-MS/MS methods have been developed for quantification of selenocystine in complex biological matrices such as human breast milk [25]. These methods utilize acetonitrile precipitation for sample pretreatment and enzyme hydrolysis for the analysis of both free and protein-bound selenium species [25]. The technique employs multiple reaction monitoring of precursor-product ion transitions at m/z 337.0 → 248.0 for selenocystine quantification [25].
Chiral Separation Methods
Enantiomeric separation of selenoamino acids, including selenocystine, has been achieved using chiral crown ether stationary phases [26]. These methods enable the distinction between D and L forms of selenocystine with detection limits ranging from 34.5 to 47.1 ng using ultraviolet detection [26]. When coupled with ICP-MS detection, sensitivity improvements of 40-400 fold are achieved, making this approach suitable for trace analysis in dietary supplements and biological samples [26].
Sample Preparation and Stability Considerations
Critical to all identification methods is proper sample preparation that prevents selenocystine degradation [27] [28]. Carboxymethylation of amino acid residues using iodoacetamide is essential to prevent losses due to selenium compound degradation during sample processing [27]. Protein extraction often requires denaturation with urea to ensure complete recovery of selenocystine from biological matrices [27].
The instability of selenocystine in biological samples necessitates careful handling under controlled conditions. Size-exclusion liquid chromatography followed by ion-pairing reversed-phase HPLC-ICP-MS provides reliable separation and quantification when combined with appropriate stabilization procedures [27] [28].
Method Validation and Quality Control
Successful implementation of selenocystine identification methods requires rigorous validation procedures including assessment of accuracy, precision, linearity, and matrix effects [29] [22]. Isotope dilution techniques using ⁷⁷Se-labeled standards provide the highest accuracy for quantitative determinations [22]. Method validation through mass balance calculations comparing amino acid-incorporated selenium versus total selenium content ensures analytical reliability [22].
Acute Toxic;Health Hazard;Environmental Hazard